2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent nitration introduces the nitro group at the 4-position of the pyrazole ring. The sulfonyl group is then introduced via sulfonylation, and the final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, 1,3-diketones, nitrating agents, sulfonyl chlorides, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids .
Major Products
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and tetrahydrofuran derivatives .
Scientific Research Applications
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties .
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the sulfonyl and tetrahydrofuran groups.
N-(Tetrahydro-2-furanylmethyl)acetamide: Contains the tetrahydrofuran moiety but lacks the pyrazole and sulfonyl groups.
Sulfonyl-substituted pyrazoles: Similar in structure but may have different substituents on the pyrazole ring
Uniqueness
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, sulfonyl, and tetrahydrofuran groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H20N4O6S |
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Molecular Weight |
360.39 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H20N4O6S/c1-9-13(17(19)20)10(2)16(15-9)8-24(21,22)7-12(18)14-6-11-4-3-5-23-11/h11H,3-8H2,1-2H3,(H,14,18) |
InChI Key |
DCGIPJKPHMNDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCC2CCCO2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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